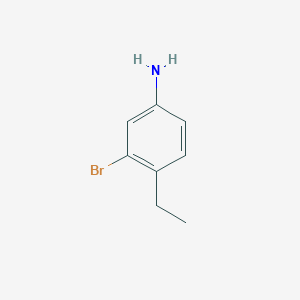

3-Bromo-4-ethylaniline

Description

3-Bromo-4-ethylaniline (C₈H₁₀BrN, molecular weight: 200.07 g/mol) is a brominated aromatic amine derivative featuring an ethyl substituent at the para position relative to the amino group and a bromine atom at the meta position. This compound is structurally analogous to other brominated anilines but distinguishes itself through the ethyl group’s steric and electronic effects. For instance, brominated anilines generally exhibit moderate solubility in polar organic solvents and are pivotal intermediates in synthesizing pharmaceuticals, agrochemicals, and functional materials .

Properties

IUPAC Name |

3-bromo-4-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHAQVXZIPRVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625061 | |

| Record name | 3-Bromo-4-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52121-36-5 | |

| Record name | 3-Bromo-4-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethylaniline can be achieved through several methods. One common approach involves the bromination of 4-ethylaniline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of 3-Bromo-4-ethylaniline often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-ethylaniline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include nitro compounds or amines with altered oxidation states.

Coupling Reactions: Azo compounds are the major products formed.

Scientific Research Applications

3-Bromo-4-ethylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethylaniline involves its interaction with specific molecular targets. In biochemical assays, it can act as a substrate or inhibitor for enzymes, affecting their activity. The bromine and ethyl substituents on the benzene ring influence its binding affinity and specificity towards these targets . The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Bromo-4-ethylaniline with structurally related brominated aniline derivatives, emphasizing substituent effects, molecular properties, and applications:

Substituent Effects on Reactivity

- Electron-Donating Groups (e.g., -CH₃, -C₂H₅): Methyl and ethyl groups at the para position activate the aromatic ring toward electrophilic substitution. However, the ethyl group’s larger size may sterically hinder reactions compared to methyl .

- Electron-Withdrawing Groups (e.g., -Br): Bromine at the meta position deactivates the ring, directing incoming electrophiles to ortho/para positions. This selectivity is critical in multi-step syntheses .

- Bulky Substituents (e.g., -C₆H₅): Phenyl groups reduce solubility but enhance thermal stability, making such compounds valuable in polymer and material science applications .

Biological Activity

3-Bromo-4-ethylaniline is a compound of significant interest in biochemical research due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

3-Bromo-4-ethylaniline features a bromine atom and an ethyl group attached to the aniline ring, which contributes to its hydrophobicity and influences its interaction with biological targets. The presence of these substituents enhances its binding affinity towards various enzymes, making it a valuable probe in biochemical assays.

The mechanism of action of 3-Bromo-4-ethylaniline primarily involves its role as an enzyme substrate or inhibitor . It interacts with specific molecular targets, affecting enzyme activity through competitive inhibition or substrate mimicry. The bromine and ethyl groups modify the electronic properties of the compound, thereby influencing its selectivity and binding characteristics in enzyme interactions.

Enzyme Interaction Studies

3-Bromo-4-ethylaniline has been utilized extensively in studies examining enzyme interactions. It serves as a probe for understanding enzyme mechanisms and pathways involved in various biological processes. Notably, it has been shown to affect the activity of enzymes such as:

- AdoMetDC (S-Adenosylmethionine decarboxylase) : Inhibitors based on 3-bromo analogs have demonstrated selective inhibition of this enzyme in Trypanosoma brucei, providing insights into potential therapeutic avenues for treating diseases like African sleeping sickness .

- Other Enzymes : The compound's ability to act as both a substrate and an inhibitor allows researchers to explore its effects on various biochemical pathways, potentially leading to the development of new therapeutic agents.

Applications in Research

3-Bromo-4-ethylaniline is employed in several research applications:

- Biochemical Assays : Its role as a substrate or inhibitor makes it valuable in assays designed to probe enzyme activity and mechanisms.

- Drug Development : As a precursor for synthesizing potential therapeutic agents, it plays a critical role in medicinal chemistry, particularly in developing compounds targeting specific enzymes associated with diseases.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of 3-Bromo-4-ethylaniline, a comparison with structurally similar compounds is useful:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-4-methylaniline | Methyl group instead of ethyl | Similar enzyme interactions |

| 4-Bromoaniline | Lacks ethyl substituent | Less selective in reactions |

| 3-Bromoaniline | No additional substituent at the fourth position | Reduced hydrophobicity |

The presence of both bromine and ethyl groups in 3-Bromo-4-ethylaniline enhances its hydrophobicity and specificity towards biological targets compared to its analogs.

Case Studies

Recent studies utilizing 3-Bromo-4-ethylaniline have provided valuable insights into its biological activity:

- Inhibition Studies : Research has demonstrated that 3-Bromo-4-ethylaniline can inhibit the growth of Trypanosoma brucei by targeting AdoMetDC, showcasing its potential as a lead compound for anti-parasitic drug development .

- Mechanistic Insights : Investigations into the binding interactions between 3-Bromo-4-ethylaniline and various enzymes have elucidated structure–activity relationships that are crucial for optimizing its efficacy as an inhibitor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.